![molecular formula C19H24N2O2 B2982744 N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide CAS No. 2198790-77-9](/img/structure/B2982744.png)
N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide is a compound known for its complex structure and various applications. This compound is part of a class of substances often studied for their potential therapeutic effects and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis methods. Here’s an outline:
Starting Materials: : The synthesis begins with commercially available reagents.
Key Steps
Formation of the bicyclic core structure.
Introduction of the N-methyl group.
Incorporation of the phenyl ring and oxo group.
Final attachment of the prop-2-enamide moiety.
Reaction Conditions: : The reactions are carried out under controlled temperatures and often require catalysts to enhance the reaction rates and yields.
Industrial Production Methods
While industrial production methods for such specialized compounds may not be as commonly documented, they generally follow similar multi-step procedures with optimization for scale, cost-efficiency, and purity. Advanced techniques like continuous flow synthesis and catalytic processes are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially modifying the oxo group.
Reduction: : Reduction reactions can affect the carbonyl groups, leading to alcohol derivatives.
Substitution: : Substitution reactions might involve replacing specific groups within the compound, such as the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, NaOCl
Reducing Agents: : LiAlH4, NaBH4
Substitution Reagents: : Halogens (Br2, Cl2)
Major Products Formed
Products vary based on the type of reaction:
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols
Substitution: : Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
This compound has found applications in various scientific fields:
Chemistry
Catalysis: : Acts as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Studies: : Used in studies involving receptor binding and enzyme activity due to its structural complexity.
Medicine
Pharmacology: : Investigated for potential therapeutic benefits, including neurological effects.
Industry
Material Science: : Potential use in the development of novel materials due to its robust chemical structure.
Wirkmechanismus
The compound’s effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : Receptors or enzymes, often in the nervous system.
Pathways: : Alters signaling pathways, potentially affecting neurotransmission and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-[(2S)-1-methyl-2-phenylethyl]prop-2-enamide
N-Methyl-N-[2-oxo-2-phenylethyl]prop-2-enamide
Uniqueness
N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[32
That’s the article
Eigenschaften
IUPAC Name |
N-methyl-N-[2-oxo-2-[(1S,5R)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-18(22)20(2)13-19(23)21-16-9-10-17(21)12-15(11-16)14-7-5-4-6-8-14/h3-8,15-17H,1,9-13H2,2H3/t15?,16-,17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYHWBLMIZUDO-ALOPSCKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1C2CCC1CC(C2)C3=CC=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
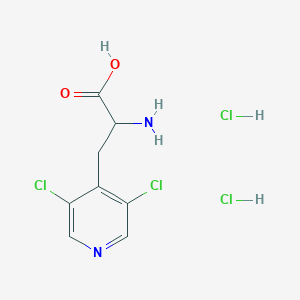
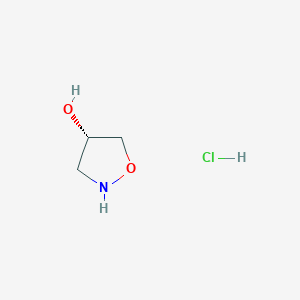
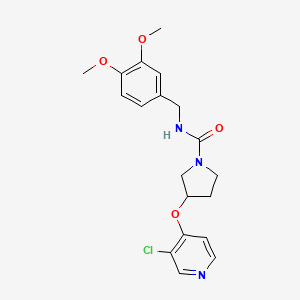
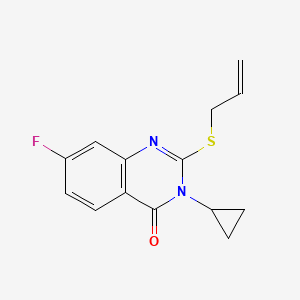
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)
![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)
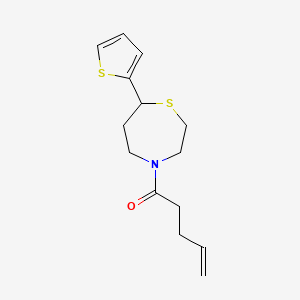
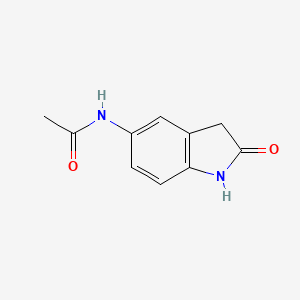
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide](/img/structure/B2982678.png)
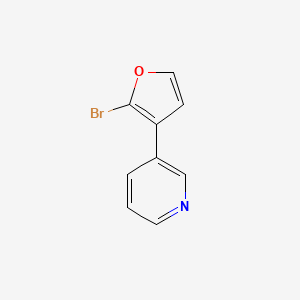
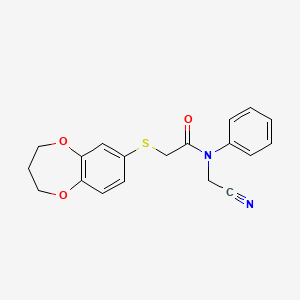
![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)
